Ketogluconic acid methyl ester
Description
Ketogluconic acid methyl ester is a methyl ester derivative of ketogluconic acid, a sugar acid formed via oxidation of glucose. It serves as a critical intermediate in the synthesis of ascorbic acid (vitamin C). Industrially, 2-ketogluconic acid is reacted with methanol in the presence of sulfuric acid to yield the methyl ester, which is subsequently transformed into sodium ascorbate and purified into ascorbic acid . Structurally, the compound retains the ketogluconic acid backbone but substitutes a hydroxyl group with a methoxy group, reducing its antiscorbutic (vitamin C-like) activity to approximately 1% of that of ascorbic acid . This diminished bioactivity is attributed to the altered hydroxyl configuration, which disrupts its interaction with biological targets .
Properties
IUPAC Name |
methyl 3,4,5,6-tetrahydroxy-2-oxohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O7/c1-14-7(13)6(12)5(11)4(10)3(9)2-8/h3-5,8-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHIBLNUVRGOGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C(C(C(CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860261 | |
| Record name | Methyl hex-2-ulosonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40860261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ketogluconic acid methyl ester can be synthesized through the esterification of ketogluconic acid with methanol. This reaction is typically catalyzed by acids. One efficient method involves using a potassium 12-phosphotungstate (KPW) catalyst, which provides high yields in short reaction times . The reaction conditions are mild and eco-friendly, making this method suitable for industrial applications.
Industrial Production Methods
In industrial settings, the esterification process can be scaled up using similar catalytic methods. The use of heterogeneous catalysts like KPW is preferred due to their reusability and high efficiency. The process involves mixing ketogluconic acid with methanol in the presence of the catalyst, followed by purification steps to isolate the ester product.
Chemical Reactions Analysis
Types of Reactions
Ketogluconic acid methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The ester can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Ketogluconic acid and methanol.
Oxidation: Various oxidized derivatives of ketogluconic acid.
Reduction: Alcohol derivatives of this compound.
Scientific Research Applications
Ketogluconic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of vitamin C and other fine chemicals.
Mechanism of Action
The mechanism of action of ketogluconic acid methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it can participate in metabolic pathways, influencing the production of key metabolites. The esterification reaction itself is catalyzed by acids, where the protonation of the carbonyl group facilitates the nucleophilic attack by methanol, leading to the formation of the ester.
Comparison with Similar Compounds
Research Findings and Data Gaps
Antiscorbutic Activity : The ester’s 1% vitamin C activity is insufficient for therapeutic use but critical for validating synthetic pathways to ascorbic acid.
Detection Methods : Ketogluconates are identified via paper chromatography with o-phenylenediamine sprays , whereas fatty acid esters rely on GC-MS , reflecting divergent analytical workflows.
Unresolved Questions :
- Comparative reactivity with other sugar-acid esters (e.g., gluconic acid methyl ester).
Biological Activity
Ketogluconic acid methyl ester, a derivative of 2-keto-D-gluconic acid, has garnered attention in recent years due to its potential biological activities. This compound is primarily recognized for its role as an intermediate in the synthesis of L-ascorbic acid (vitamin C) and has been studied for various pharmacological properties, including antimicrobial and anticancer activities.
- Chemical Formula : C₇H₁₄O₇
- Molecular Weight : 210.18 g/mol
- CAS Number : 131797-36-9
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of bacterial strains. For instance, studies have shown that fatty acid methyl esters (FAME), including those derived from ketogluconic acid, possess strong antimicrobial properties. The minimal inhibitory concentration (MIC) for various bacteria was determined, indicating the effectiveness of these compounds against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 24-48 |
| Escherichia coli | 12-24 |
| Pseudomonas aeruginosa | 12-24 |
| Candida albicans | 60-192 |
These findings suggest that this compound could serve as a natural antimicrobial agent, potentially useful in pharmaceutical applications .
Anticancer Activity
In silico studies have indicated that this compound may have anticancer properties. The compound's binding affinity to various cancer-related proteins was assessed using molecular docking techniques. The results revealed that it exhibits a binding affinity comparable to established anticancer drugs, suggesting its potential as a therapeutic agent against cancer cells.
Study on Antimicrobial Efficacy
A study published in International Journal of Research in Pharmaceutical Sciences evaluated the antimicrobial efficacy of FAME extracted from microalgae, highlighting the role of this compound derivatives. The research found that these compounds showed significant activity against common pathogens, reinforcing the potential for their use in treating microbial infections .
Cancer Treatment Potential
Another investigation focused on the molecular interactions of this compound with cancer cell targets. The study utilized AutoDock tools to analyze the compound's binding capabilities with various proteins involved in cancer progression. The findings suggested that this compound could inhibit tumor growth by interfering with specific molecular pathways .
Synthesis and Applications
The synthesis of this compound typically involves the esterification of 2-keto-D-gluconic acid with methanol in the presence of acidic catalysts. This process can be optimized to enhance yield and purity, making it suitable for large-scale production for pharmaceutical applications.
Q & A
Q. What are the established protocols for synthesizing 2-ketogluconic acid methyl ester in laboratory settings?
The synthesis involves esterification of 2-ketogluconic acid with methanol under acidic catalysis. Sulfuric acid is typically used as a catalyst, followed by neutralization with soda ash to form intermediates like sodium ascorbate. Purification steps include recrystallization from demineralized (DM) water and decolorization processes to achieve high purity .
Q. Which chromatographic techniques are most effective for identifying and quantifying ketogluconic acid methyl ester in complex mixtures?
Gas chromatography (GC) with polar capillary columns (e.g., SP™-2560) is optimal for separation, coupled with mass spectrometry for identification. For preliminary screening, paper chromatography using a mobile phase of n-propanol/methylbenzoate/formic acid/water (7:3:2:5) with o-phenylenediamine spray detection provides specific colorimetric identification (green fluorescence for 2-ketogluconate derivatives) .
Q. What spectroscopic characterization data are essential for confirming the structure of synthesized this compound?
Required data include:
Q. What are the critical parameters for reproducible GC analysis of this compound derivatives?
Optimal conditions include:
- Column selection (100m highly polar cyanosilicone phase).
- Oven programming: 60°C (2 min) to 240°C at 4°C/min.
- Split injection (1:50 ratio) at 250°C.
- Flame ionization detection (FID) at 260°C.
- Internal standardization with C17:0 methyl ester for quantification .
Advanced Research Questions
Q. How can researchers resolve discrepancies between GC-FAME analysis and colorimetric assays when measuring this compound concentrations?
Discrepancies often arise from matrix interference in colorimetric methods versus volatility issues in GC. Validation steps include:
Q. What strategies optimize crystallization purity during large-scale synthesis of this compound?
Key parameters include:
- Controlled cooling rates (0.5–1°C/min) during crystallization from DM water.
- Use of seed crystals with defined polymorphic structure.
- Multi-stage recrystallization with activated carbon treatment.
- Inline Raman spectroscopy to monitor crystal lattice formation .
Q. How can stable isotope labeling track the metabolic fate of this compound in microbial systems?
Methodological approaches:
Q. What experimental designs mitigate oxidation side reactions during long-term storage of this compound?
Implement:
- Argon/vacuum sealing in amber vials.
- Addition of radical scavengers (e.g., 0.1% BHT).
- Storage at -80°C with desiccant packs.
- Quarterly stability testing via GC-MS monitoring of degradation markers (e.g., gluconic acid formation) .
Methodological Notes
- Experimental Replication : Follow detailed synthesis protocols in peer-reviewed literature, emphasizing stoichiometric ratios and catalyst purity .
- Data Contradiction Analysis : Use multi-method validation (GC, NMR, enzymatic assays) to resolve analytical inconsistencies .
- Advanced Instrumentation : Employ hyphenated techniques (GC-MS, LC-MS/MS) for trace-level detection in metabolic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
